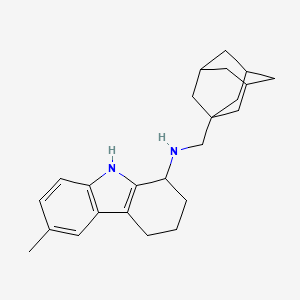
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that features both adamantane and carbazole moieties. The adamantane structure is known for its rigidity and stability, while the carbazole ring system is notable for its aromatic properties. This combination makes this compound an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps, starting with the preparation of the adamantane and carbazole precursors. One common method involves the alkylation of adamantane with a suitable alkyl halide to introduce the adamantylmethyl group. This is followed by the formation of the carbazole ring system through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromaticity of the carbazole ring.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, which can influence the compound’s binding affinity and specificity. The carbazole ring system can participate in π-π interactions and hydrogen bonding, further affecting its activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide
- 1,2-Disubstituted adamantane derivatives
Uniqueness
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its combination of adamantane and carbazole structures. This dual functionality provides a balance of rigidity, stability, and aromaticity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C24H32N2 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
InChI |
InChI=1S/C24H32N2/c1-15-5-6-21-20(7-15)19-3-2-4-22(23(19)26-21)25-14-24-11-16-8-17(12-24)10-18(9-16)13-24/h5-7,16-18,22,25-26H,2-4,8-14H2,1H3 |
InChI Key |
CKZSEFSPKWEWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















